molecular formula C32H54O4 B12582522 Diethyl 3,5-didecylbenzene-1,2-dicarboxylate CAS No. 637766-29-1

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate

Cat. No.: B12582522
CAS No.: 637766-29-1
M. Wt: 502.8 g/mol
InChI Key: SBPUIZIBYFGZAE-UHFFFAOYSA-N
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Description

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate (CAS No. 637766-29-1) is a benzene dicarboxylate derivative featuring two decyl (C10) alkyl chains at positions 3 and 5 of the aromatic ring, along with ethyl ester groups at positions 1 and 2. This structural configuration imparts significant hydrophobicity due to the long alkyl chains, making it a candidate for applications requiring lipophilic properties, such as lipid membrane interactions or as a precursor in polymer synthesis .

Properties

CAS No.

637766-29-1

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

diethyl 3,5-didecylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C32H54O4/c1-5-9-11-13-15-17-19-21-23-27-25-28(24-22-20-18-16-14-12-10-6-2)30(32(34)36-8-4)29(26-27)31(33)35-7-3/h25-26H,5-24H2,1-4H3

InChI Key

SBPUIZIBYFGZAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C(=C1)C(=O)OCC)C(=O)OCC)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5-didecylbenzene-1,2-dicarboxylate typically involves the esterification of 3,5-didecylbenzene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The decyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: 3,5-didecylbenzene-1,2-dicarboxylic acid.

    Reduction: Diethyl 3,5-didecylbenzene-1,2-dicarbinol.

    Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Used as a plasticizer in the production of flexible polymers and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism of action of diethyl 3,5-didecylbenzene-1,2-dicarboxylate involves its interaction with lipid membranes due to its hydrophobic decyl chains. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the ester groups can undergo hydrolysis in biological systems, releasing the active carboxylic acid derivatives that can interact with various molecular targets.

Comparison with Similar Compounds

Benzene Dicarboxylate Derivatives

Core Structure : All compounds share a benzene ring with dicarboxylate ester groups at positions 1 and 2. Substituents at positions 3, 4, and 5 dictate physicochemical and biological properties.

Compound Name Substituents Key Properties/Applications Evidence Source
Diethyl 3,5-didecylbenzene-1,2-dicarboxylate 3,5-didecyl High lipophilicity; potential membrane interactions
Diethyl benzene-1,2-dicarboxylate None Moderate antimicrobial activity; anti-urolithiasis candidate
Diethyl 4-methoxybenzene-1,2-dicarboxylate 4-methoxy Enhanced solubility; reactivity in methoxy-directed synthesis
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate 5-hydroxy, 3-methoxy Antioxidant potential; diverse chemical interactions

Key Observations :

  • Alkyl Chain Effects : The didecyl groups in this compound significantly increase hydrophobicity compared to unsubstituted or methoxy-substituted analogs. This property may enhance bioavailability in lipid-rich environments but reduce aqueous solubility.
  • Functional Group Influence : Methoxy and hydroxy groups (e.g., in Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate) enable hydrogen bonding and redox activity, making them suitable for antioxidant applications .
Heterocyclic Dicarboxylates

Core Structure : Nitrogen-containing heterocycles (e.g., pyridazine, pyrrole) with ester groups.

Compound Name Core Structure Key Properties/Applications Evidence Source
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate (DMDP) Pyridazine High antimicrobial and antioxidant activity
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate Pyrrole Optoelectronic applications; pharmaceutical precursor

Key Observations :

  • Pyridazine Derivatives : DMDP’s ethyl esters and methyl substituents enhance bioactivity compared to simpler analogs (e.g., dimethyl pyridazine-1,2-dicarboxylate) .
Substituted Cyclic Dicarboxylates

Core Structure: Non-aromatic rings (e.g., cyclohexene, cyclopropane) with ester groups.

Compound Name Core Structure Key Properties/Applications Evidence Source
Diethyl cyclohex-1-ene-1,2-dicarboxylate Cyclohexene Polymer synthesis (e.g., Diels-Alder reactions)
Diethyl trans-1,2-cyclopropanedicarboxylate Cyclopropane High ring strain; reactivity in stereoselective synthesis

Key Observations :

  • Ring Strain vs. Stability : Cyclopropane derivatives exhibit higher reactivity due to ring strain, whereas cyclohexene derivatives are more stable and suited for polymer applications .

Biological Activity

Diethyl 3,5-didecylbenzene-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzene dicarboxylic acid. Its structure facilitates interactions with biological systems, potentially leading to diverse biological activities. The compound's structure can be represented as follows:

C22H38O4\text{C}_{22}\text{H}_{38}\text{O}_4

This indicates that it contains two carboxylate groups which are crucial for its reactivity and interaction with biological targets.

Cytotoxic Activity

Recent research has highlighted the cytotoxic properties of this compound against various cancer cell lines. For instance, a study using the MTT assay demonstrated the compound's effectiveness in reducing cell viability in human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µg/ml)Cell Viability (%)
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T3>50096.11

The data indicates that this compound exhibits a concentration-dependent cytotoxic effect on cancer cell lines while showing significantly reduced toxicity on normal cell lines such as NIH 3T3 and HaCaT .

The cytotoxic effects of this compound are believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells as evidenced by morphological changes observed under microscopy. Features such as cell rounding and membrane blebbing were noted in treated cells .
  • Cell Cycle Interference : Natural bioactive compounds often interfere with cellular functions including the cell cycle. This compound may disrupt normal cell cycle progression in cancer cells .
  • Inflammation Modulation : The compound may also exhibit anti-inflammatory properties that contribute to its overall biological activity.

Case Study 1: Anticancer Activity

A significant investigation focused on the anticancer potential of this compound involved treating various cancer cell lines with different concentrations of the compound. The study concluded that HepG2 cells were particularly sensitive to treatment compared to other tested lines. This finding underscores the potential application of this compound in targeted cancer therapies .

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other bioactive compounds derived from marine organisms, this compound showed promising results in terms of cytotoxicity against malignant cells while maintaining lower toxicity towards normal cells . This characteristic is vital for developing therapeutic agents that minimize side effects.

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